

A Comparative Guide to Confirming the Successful Synthesis of 2-Methoxyphenothiazine

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Compound of Interest		
Compound Name:	2-Methoxyphenothiazine	
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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized target molecule is a critical step that underpins the reliability of all subsequent biological and pharmacological studies. This guide provides a comparative overview of the essential analytical methods used to confirm the identity, structure, and purity of **2-Methoxyphenothiazine**, a key intermediate in the synthesis of various pharmaceuticals.[1] [2][3] We present a side-by-side analysis of spectroscopic and chromatographic techniques, supported by expected experimental data and detailed protocols.

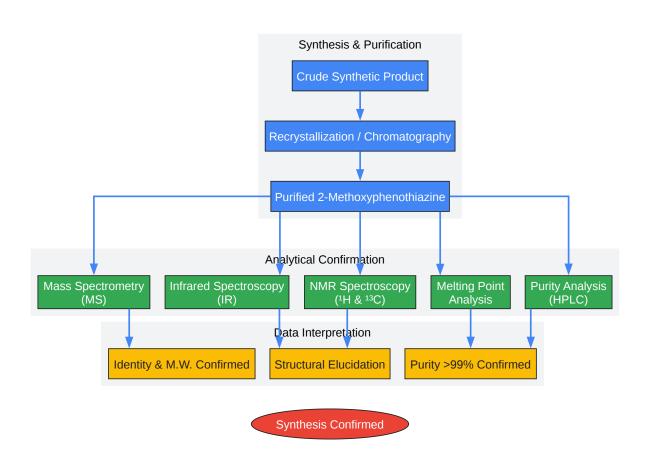
Comparison of Primary Analytical Methods

The successful synthesis of **2-Methoxyphenothiazine** (C₁₃H₁₁NOS, M.W. 229.3 g/mol) is best confirmed by a combination of methods, each providing a unique and complementary piece of structural or purity information.[2][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, Infrared (IR) spectroscopy identifies key functional groups, and High-Performance Liquid Chromatography (HPLC) assesses purity. A melting point analysis serves as a fundamental check for purity.

Workflow for Synthesis Confirmation

The logical flow from a crude synthetic product to a fully characterized and confirmed compound involves purification followed by a suite of analytical techniques.





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Caption: Overall workflow from crude product to confirmed **2-Methoxyphenothiazine**.

Quantitative Data Summary

The following table summarizes the expected quantitative data from key analytical techniques for a successfully synthesized, high-purity batch of **2-Methoxyphenothiazine**.

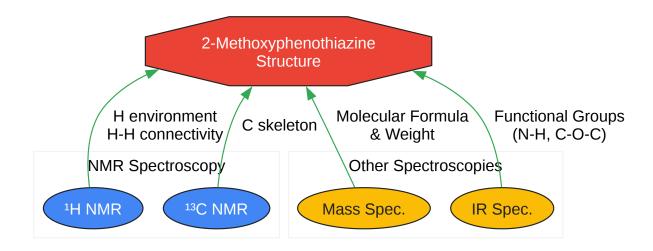


Analytical Technique	Parameter	Expected Result / Value	Information Provided
Physical Analysis	Melting Point	185 - 188 °C[6][7]	Preliminary Purity Assessment
Mass Spectrometry (MS)	Molecular Ion Peak (M ⁺)	m/z = 229	Confirms Molecular Weight[4]
¹ H NMR Spectroscopy	Chemical Shift (δ)	~3.8 ppm (s, 3H, - OCH ₃)~6.7-7.2 ppm (m, 7H, Ar-H)~8.3 ppm (br s, 1H, N-H)	Proton Environment & Connectivity
¹³ C NMR Spectroscopy	Chemical Shift (δ)	~55.5 ppm (- OCH ₃)~110-145 ppm (Aromatic Carbons)	Carbon Skeleton Framework
Infrared (IR) Spectroscopy	Wavenumber (cm⁻¹)	~3300-3400 (N-H Stretch)~1220-1230 & 1030-1050 (C-O-C Stretch)[8]~3000-3100 (Aromatic C-H Stretch)	Presence of Key Functional Groups
HPLC	Purity	> 99.0%[7]	Quantifies Purity & Impurities

Comparing Information from Spectroscopic Methods

Each spectroscopic method interrogates the molecule differently, providing pieces of a puzzle that, when combined, reveal the full structure.





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Caption: Information derived from different analytical techniques.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 300 MHz (or higher) NMR Spectrometer.
- Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Methoxyphenothiazine in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to show the N-H proton, which may exchange in other solvents.
 - ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.



- ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 512-1024 scans are typically required.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the synthesized compound.
- Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- · Protocol:
 - Sample Preparation: For EI-MS, a direct insertion probe can be used. For ESI-MS, dissolve a small amount (<1 mg) of the sample in a suitable solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.
 - Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-400).
 - Data Analysis: Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. For **2-Methoxyphenothiazine**, this peak should appear at an m/z value of approximately 229.3.[4] The high-resolution mass should correspond to the exact mass calculated from the molecular formula (C₁₃H₁₁NOS).

Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Protocol:



- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 2-Methoxyphenothiazine. Key peaks to look for include the N-H stretch, aromatic C-H stretches, and the asymmetric and symmetric C-O-C (ether) stretches.[8]

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthesized compound.
- Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
- Protocol:
 - Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% formic acid or ammonium acetate buffer to ensure good peak shape.[9][10] Filter and degas the mobile phase.
 - Standard/Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase or a compatible solvent (like acetonitrile) at a concentration of ~1 mg/mL.
 Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.
 - Chromatographic Conditions:
 - Column: C18 reverse-phase, 5 μm particle size, 4.6 x 150 mm.
 - Flow Rate: 1.0 mL/min.[10]
 - Injection Volume: 10 μL.
 - Detection Wavelength: 254 nm.[9]
 - Column Temperature: 30 °C.[10]



 Data Analysis: Run the sample and integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak with a purity level of >99%.[7]

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